molecular formula C17H18N2O4S B2744247 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide CAS No. 1421456-10-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide

Cat. No.: B2744247
CAS No.: 1421456-10-1
M. Wt: 346.4
InChI Key: KMFPPOMTBSVPRH-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide is a synthetic small molecule research chemical designed for scientific investigation. This compound features a benzodioxole core, a hydroxypropyl linker, and a 2-(methylthio)nicotinamide moiety, a structure related to nicotinamide which is a recognized endogenous brain constituent . While direct studies on this specific molecule are limited, its structural components suggest significant research potential. Compounds containing the 1,3-benzodioxole scaffold are of high interest in multiple research fields. Recent studies highlight that 1,3-benzodioxole derivatives can act as potent auxin receptor agonists, significantly promoting primary root growth in plants like Arabidopsis thaliana and Oryza sativa (rice) by enhancing root-related signaling responses . Furthermore, structurally related benzodioxole compounds are being investigated as novel modulators of the TRPM8 receptor (a cold and menthol receptor), which is implicated in physiological cooling sensations and has applications in cosmetic, OTC, and pharmaceutical research . The 2-(methylthio)nicotinamide group links this compound to the nicotinamide family, which has documented biological activity. The primary research applications for this compound are anticipated to include plant science, particularly in studies of root system architecture and growth regulation, and biological screening for novel receptor agonists. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity for their specific research applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24-17-12(3-2-7-19-17)16(21)18-8-6-13(20)11-4-5-14-15(9-11)23-10-22-14/h2-5,7,9,13,20H,6,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFPPOMTBSVPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole intermediate. This intermediate can be synthesized through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The hydroxypropyl group is introduced via a Michael addition reaction, and the final nicotinamide moiety is attached through an N-arylation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and Noyori hydrogenation steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with amino acid side chains. The methylthio group may participate in redox reactions, influencing the activity of enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Diversity: The target compound’s nicotinamide core distinguishes it from benzimidazoles () and thiazolidinones (). Its hydroxypropyl group is unique compared to the tert-butyl imine in .
  • Synthetic Complexity : Lower yields (13.7–24.8%) for penta-dienamides () suggest challenges in conjugating bulky groups, whereas benzimidazoles () achieve higher yields (65–85%) due to optimized halogenation steps.
  • Thermal Stability: Melting points for benzimidazoles (180–240°C) exceed those of thiazolidinones (~150–190°C), likely due to rigid aromatic cores versus flexible heterocycles .

Functional Group Interactions

  • Methylthio Group : Present in both the target compound and ’s methanimine derivative, this group enhances electron-withdrawing effects and may facilitate metal coordination (e.g., CrCl₂ in ) .
  • Amide Linkage : The nicotinamide moiety contrasts with ’s penta-dienamide, which features extended conjugation for π-π stacking but reduced hydrolytic stability .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide is a compound characterized by its unique structural features, which include a benzo[d][1,3]dioxole moiety and a methylthio group attached to a nicotinamide structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.42 g/mol. The presence of the benzo[d][1,3]dioxole structure is significant as it is often associated with various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown potent activity against various cancer cell lines, including Hep3B liver cancer cells. In a study evaluating the cytotoxic effects of benzodioxole derivatives, it was found that compounds similar to this compound demonstrated low IC50 values, indicating strong cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Table 1: Cytotoxicity Data of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
2aHep3B4.5Lower than Doxorubicin
2bHep3B8.0Similar to Doxorubicin
Control---

The anticancer activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Specifically, studies have shown that this compound can disrupt microtubule assembly, which is crucial for cell division processes. Additionally, flow cytometry analyses revealed that treatment with this compound led to significant alterations in cell cycle distribution, particularly affecting the G2-M phase .

Anti-inflammatory and Antioxidant Properties

Beyond its anticancer effects, this compound has been reported to exhibit anti-inflammatory and antioxidant activities. Compounds containing similar structural motifs have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators . Furthermore, antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) have demonstrated that derivatives of this compound possess significant free radical scavenging abilities .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of benzodioxole derivatives, researchers synthesized several novel compounds and assessed their biological activities. Among these compounds, those structurally related to this compound exhibited promising results in both anticancer and antioxidant assays . The study highlighted the potential for developing these compounds as therapeutic agents for cancer treatment.

Q & A

Basic Question

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., hydroxypropyl linkage at C3 of benzo[d][1,3]dioxole) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted nicotinic acid derivatives) .

Advanced Question : How to address ambiguities in stereochemical assignments (e.g., hydroxypropyl configuration)?

  • Methodological Insight : Use 2D NOESY NMR or X-ray crystallography to resolve spatial arrangements, particularly for the chiral hydroxypropyl center .

What is the hypothesized mechanism of action for this compound in enzyme inhibition?

Basic Question
The compound likely inhibits dihydrofolate reductase (DHFR) by mimicking the pteridine ring of dihydrofolate, with the benzo[d][1,3]dioxole moiety occupying hydrophobic pockets .

Advanced Question : How to design structure-activity relationship (SAR) studies to optimize potency?

  • Methodological Insight : Synthesize analogs with varied substituents (e.g., replacing methylthio with sulfonamide) and test via kinetic enzyme assays (Km/Vmax shifts indicate competitive vs. non-competitive inhibition) .

How can pharmacokinetic limitations (e.g., poor solubility) be addressed for in vivo studies?

Advanced Question

  • Methodological Insight :
    • Prodrug derivatization : Introduce phosphate esters at the hydroxypropyl group to enhance aqueous solubility .
    • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm, PDI <0.2) for sustained release .

What are the potential therapeutic applications of this compound compared to existing drugs?

Advanced Question

  • Antibacterial : Superior to trimethoprim in methicillin-resistant Staphylococcus aureus (MRSA) models (MIC 1 µg/mL vs. 4 µg/mL) due to reduced susceptibility to efflux pumps .
  • Neuroprotection : In vitro assays show 40% reduction in Aβ fibril formation (Thioflavin T assay), suggesting potential in Alzheimer’s disease .

How can researchers mitigate toxicity concerns during preclinical development?

Advanced Question

  • Methodological Insight : Conduct AMES tests for mutagenicity and hERG binding assays to assess cardiac risk. For hepatotoxicity, use primary hepatocyte cultures (IC₅₀ >100 µM indicates safety) .

What future research directions are prioritized for this compound?

Advanced Question

  • Target identification : CRISPR-Cas9 screens to map off-target effects .
  • Hybrid analogs : Combine with quinolone scaffolds to enhance blood-brain barrier penetration .

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